6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole
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Overview
Description
6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole is a heterocyclic compound that belongs to the class of benzoxadiazoles. This compound is characterized by a fused ring system that includes a pyrrole ring and a benzoxadiazole moiety. It is known for its unique photophysical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives, followed by further functionalization to introduce the pyrrole ring . Another approach involves the reduction of N-oxide groups and selective bromination to achieve the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like PPh3 in xylene.
Substitution: Selective bromination and other substitution reactions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Triphenylphosphine (PPh3) in xylene is a typical reducing agent.
Substitution: Bromination is often carried out using bromine or N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, certain derivatives of this compound act as inhibitors of glutathione S-transferase (GST), an enzyme involved in detoxification processes. The inhibition of GST leads to the activation of apoptosis pathways, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
7-Nitro-2,1,3-benzoxadiazole: Known for its strong inhibition of GST and anticancer properties.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole is unique due to its specific photophysical properties and its ability to act as a fluorophore. Its structural features allow for versatile functionalization, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6,7-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6-5-7-9(13(6)2)4-3-8-10(7)12-14-11-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMSAJMKAXOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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